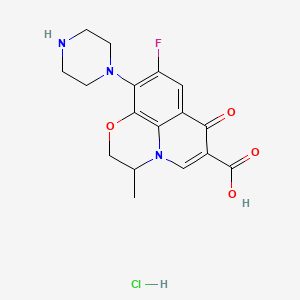

Megestrol Acetate-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

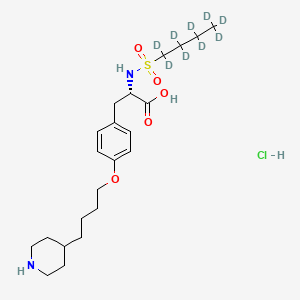

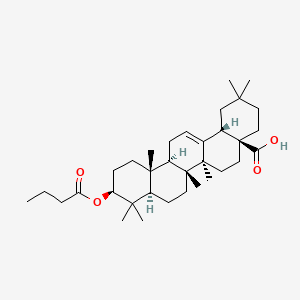

Megestrol Acetate-d3 is a synthetic progestin . It is used to treat anorexia and cachexia or serious unexplained weight loss and is also used as an antineoplastic agent to treat certain types of malignancy . It is insoluble in water and its oral absorption is limited and considerably affected by food .

Synthesis Analysis

The synthesis of Megestrol Acetate involves the treatment and analysis of primary human hepatocytes by PCR array to identify genes involved in drug metabolism that are impacted by Megestrol Acetate . The levels and activities of CYP3A4 were significantly induced by Megestrol Acetate in human hepatocytes and HepG2 cells .Molecular Structure Analysis

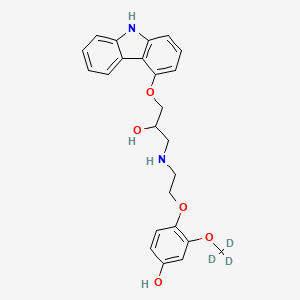

The molecular formula of Megestrol Acetate-d3 is C24 2H3 H29 O4 . Its molecular weight is 387.53 .Chemical Reactions Analysis

Megestrol Acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor . The levels and activities of CYP3A4 were significantly induced by Megestrol Acetate in human hepatocytes and HepG2 cells .Physical And Chemical Properties Analysis

Megestrol Acetate-d3 is a solid . It is insoluble in water . Its stability is stable . Under strong acid or strong alkali condition, it is easily hydrolyzed .Scientific Research Applications

1. Treatment of Malnutrition

Megestrol acetate has been researched for its application in treating malnutrition, particularly in specific groups such as patients with AIDS, non-hormone responsive cancers, and the elderly. Studies are investigating its use in older persons and patients on dialysis, among others (Karcic, Philpot, & Morley, 2002).

2. Hormonal Therapy for Advanced Breast Cancer

Initially evaluated for hormonal therapy in advanced breast cancer, megestrol acetate has become a standard in progestin antitumor research due to its progestational potency and safety profile. It shows comparable response rates to other hormonal agents like tamoxifen and may be beneficial in breast cancer patients with cachexia (Sedlacek, 1988).

3. AIDS-related Cachexia

In patients with HIV infection and AIDS, weight loss is a significant clinical issue. Megestrol acetate has been shown to stimulate appetite and weight gain, making it a potential treatment option for AIDS-related cachexia (Von Roenn, Armstrong, Kotler, Cohn, Klimas, Tchekmedyian, Cone, Brennan, & Weitzman, 1994).

4. Cachexia and Anorexia across Diseases

Megestrol acetate has been used in clinical trials for treating cachexia and anorexia across various diseases. Its efficacy and potential side effects have been a focus of these studies, with some research also considering the use of nanocrystal formulations of the medication (Yeh & Schuster, 2006).

5. Combination Therapy in Cancer Treatment

Studies have evaluated the impact of megestrol acetate when used in combination with chemotherapy in cancer treatments, such as in small-cell lung cancer. This research focuses on the quality of life, toxicity, response, and survival outcomes of such combination therapies (Rowland, Loprinzi, Shaw, Maksymiuk, Kuross, Jung, Kugler, Tschetter, Ghosh, Schaefer, Owen, Washburn, Webb, Mailliard, & Jett, 1996).

6. Pediatric Oncology Applications

In pediatric oncology, megestrol acetate has been investigated for its effects on improving the nutritional status of children with malignant diseases. However, concerns about associated adrenal suppression have been raised, highlighting the need for careful evaluation in this demographic (Orme, Bond, Humphrey, Zacharin, Downie, Jamsen, Mitchell, Robinson, Grapsas, & Ashley, 2003).

7. Post-COVID-19 Fatigue Treatment in Cancer Patients

Recent studies have started exploring the use of megestrol acetate in treating post-COVID-19 fatigue, particularly in patients with advanced cancer. This novel application warrants further research to establish its efficacy and safety (Patil, Dhamne, Tanawade, & Mestri, 2022).

Mechanism of Action

Megestrol Acetate is a synthetic progestin and has the same physiologic effects as natural progesterone . These effects include induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Megestrol Acetate-d3 involves the incorporation of deuterium atoms into the molecule via a series of reactions.", "Starting Materials": [ "Megestrol Acetate", "Deuterium oxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Megestrol Acetate is dissolved in deuterium oxide and sodium borohydride is added to reduce the ketone group to an alcohol.", "The resulting alcohol is then acetylated using acetic anhydride and pyridine to form Megestrol Acetate-d3.", "The product is purified using column chromatography with methanol as the eluent.", "The final product is obtained by treating Megestrol Acetate-d3 with hydrochloric acid to remove the acetate group." ] } | |

CAS RN |

162462-72-8 |

Molecular Formula |

C24H32O4 |

Molecular Weight |

387.534 |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1/i1D3 |

InChI Key |

RQZAXGRLVPAYTJ-CPPTVPENSA-N |

SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

synonyms |

17-(Acetyloxy)-6-(methyl-d3)-pregna-4,6-diene-3,20-dione; BDH 1298-d3; DMAP-d3; MGA-d3; Magestin-d3; Maygace-d3; Megace-d3; Megeron-d3; Megestat-d3; Magestryl Acetate-d3; Ovarid-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)

![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)